(3-Aminopropyl)(methoxy)amine dihydrochloride
CAS No.: 145494-52-6
Cat. No.: VC6924979
Molecular Formula: C4H14Cl2N2O
Molecular Weight: 177.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145494-52-6 |
|---|---|
| Molecular Formula | C4H14Cl2N2O |
| Molecular Weight | 177.07 |
| IUPAC Name | N'-methoxypropane-1,3-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H |
| Standard InChI Key | VNZLTHKSMBUAON-UHFFFAOYSA-N |
| SMILES | CONCCCN.Cl.Cl |
Introduction
Synthetic Pathways and Optimization
The synthesis of (3-Aminopropyl)(methoxy)amine dihydrochloride can be inferred from methodologies applied to analogous compounds. A plausible route involves sequential alkylation and hydrochloride salt formation:
Step 1: Synthesis of (3-Chloropropyl)(methoxy)amine
Reacting 3-chloropropylamine hydrochloride with methoxyamine under basic conditions (e.g., NaOH or K₂CO₃) facilitates nucleophilic substitution. This step mirrors the coupling of 3-chloropropylamine with methacrylic anhydride in the synthesis of N-(3-chloropropyl)methacrylamide . The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1:1–1:3 (amine:methoxyamine) .
Step 2: Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol), yielding the dihydrochloride salt. This method is consistent with the final salification step described for N-(3-aminopropyl)methacrylamide hydrochloride, achieving yields >90% .
Critical Parameters:
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Temperature Control: Maintaining sub-5°C conditions during HCl gas introduction prevents thermal degradation .
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Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to dissolve both organic and ionic species, facilitating crystallization .
Physicochemical Properties
While experimental data for the target compound are unavailable, predictions can be extrapolated from structural analogs:
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Solubility: High water solubility due to ionic hydrochloride groups, akin to N-(3-Aminopropyl)-imidazole (miscible in water) .
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Stability: Likely hygroscopic, requiring storage under inert atmosphere at room temperature, similar to (3-Aminopropyl)(tert-butyl)amine dihydrochloride .
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Thermal Behavior: Decomposition expected above 200°C, consistent with tertiary amine hydrochlorides .
Challenges and Future Directions
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Synthetic Yield Optimization: Scaling the dihydrochloride formation step requires addressing HCl gas handling and crystallization kinetics.
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Stability Studies: Long-term storage conditions must be empirically determined to prevent deliquescence or decomposition.
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Toxicity Profiling: No data exist on acute or chronic toxicity; preliminary in vitro assays are necessary for biomedical applications.
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